BenchChemオンラインストアへようこそ!

(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate

Prodrug activation kinetics Nonenzymatic epoxide formation HSCT conditioning agents

(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate (CAS 30031-63-1), also designated S,S-EBDM, is a chiral bifunctional epoxide-mesylate that serves as the primary pharmacologically active monoepoxide metabolite of the prodrug treosulfan. The molecule features a defined (2S,3S) oxirane stereochemistry and a methanesulfonate leaving group on a four-carbon backbone, giving it a molecular formula of C₅H₁₀O₅S and a molecular weight of 182.20 g/mol.

Molecular Formula C5H10O5S
Molecular Weight 182.20 g/mol
CAS No. 30031-63-1
Cat. No. B14697779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate
CAS30031-63-1
Molecular FormulaC5H10O5S
Molecular Weight182.20 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC(C1CO1)O
InChIInChI=1S/C5H10O5S/c1-11(7,8)10-2-4(6)5-3-9-5/h4-6H,2-3H2,1H3/t4-,5-/m0/s1
InChIKeyRWHFAHDZGBOUSK-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-3,4-Epoxy-2-hydroxybutyl Methanesulfonate (CAS 30031-63-1) – Procurement-Relevant Identity and Critical Context


(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate (CAS 30031-63-1), also designated S,S-EBDM, is a chiral bifunctional epoxide-mesylate that serves as the primary pharmacologically active monoepoxide metabolite of the prodrug treosulfan [1]. The molecule features a defined (2S,3S) oxirane stereochemistry and a methanesulfonate leaving group on a four-carbon backbone, giving it a molecular formula of C₅H₁₀O₅S and a molecular weight of 182.20 g/mol [2]. It is generated in situ under physiological conditions (pH 7.4, 37 °C) via nonenzymatic, first-order activation of treosulfan and is the critical intermediate responsible for DNA alkylation and myeloablative conditioning activity prior to hematopoietic stem cell transplantation (HSCT) [1][3].

Why Generic Substitution of (2S,3S)-3,4-Epoxy-2-hydroxybutyl Methanesulfonate Fails: Stereochemical and Kinetic Barriers


Generic substitution of (2S,3S)-3,4-epoxy-2-hydroxybutyl methanesulfonate is precluded by three interdependent factors. First, its (2S,3S) stereochemistry is mandatory for biological activity; the (2R,3R) enantiomer exhibits no clinically relevant DNA-alkylating activity and cannot substitute in treosulfan-based conditioning regimens [1]. Second, the methanesulfonate leaving group is kinetically tuned—tosylate analogs exhibit altered hydrolysis and alkylation rates that disrupt the formation rate-limited pharmacokinetic profile essential for predictable myeloablation [2]. Third, S,S-EBDM exists within a sequential activation cascade (TREO → S,S-EBDM → S,S-DEB) where the monoepoxide's intermediate stability (hydrolytic half-life of 25.7 h at pH 7.4, 37 °C versus 15.4 h for the diepoxide) creates a therapeutic window that neither the prodrug nor the diepoxide can independently replicate [3].

(2S,3S)-3,4-Epoxy-2-hydroxybutyl Methanesulfonate: Quantitative Comparator Evidence for Procurement Decisions


Formation Rate Advantage: TREO → S,S-EBDM Activation Half-Life Versus S,S-DEB and Hydrolytic Stability

Under simulated physiological conditions (pH 7.4 phosphate-buffered saline, 37 °C), S,S-EBDM is formed from treosulfan with a mean half-life of 1.5 hours, which is 2.3-fold faster than the subsequent conversion to S,S-DEB (mean half-life 3.5 h). Once formed, S,S-EBDM exhibits a hydrolytic decomposition half-life of 25.7 hours, 1.67-fold longer than S,S-DEB (15.4 h). This kinetic profile establishes S,S-EBDM as the predominant active epoxide species in plasma, with elimination proceeding primarily via its formation from treosulfan rather than its own degradation [1].

Prodrug activation kinetics Nonenzymatic epoxide formation HSCT conditioning agents

DNA Alkylation Specificity: Guanine-N7 Adduct Formation by S,S-EBDM Versus S,S-DEB

Both S,S-EBDM and S,S-DEB alkylate calf thymus DNA at the guanine-N7 position; however, S,S-EBDM forms a chemically distinct monoalkylated adduct compared to the cross-linking diepoxide adduct produced by S,S-DEB. The monoepoxide adduct is the predominant DNA lesion detected following treosulfan exposure, correlating with the compound's myeloablative activity. Revision of the alkylation mechanism confirmed that S,S-EBDM contributes the majority of DNA alkylation events under conditions mimicking therapeutic treosulfan concentrations [1][2].

DNA alkylation Guanine-N7 adducts Myeloablative mechanism

Enantiomeric Specificity: Biological Activity of (2S,3S)-EBDM Versus (2R,3R)-EBDM

The (2S,3S) configuration of EBDM is an absolute requirement for the DNA-alkylating and cytotoxic activity that underpins treosulfan's clinical efficacy. The (2R,3R) enantiomer (CHEMBL3114617), while demonstrating nanomolar inhibitory activity against recombinant soluble epoxide hydrolase (sEH) [IC₅₀ = 27 nM for human sEH; IC₅₀ = 5.20 nM for rat sEH], lacks the requisite geometry for the SN2-mediated DNA alkylation that drives myeloablation [1][2]. The original Feit et al. (1970) preparation established that only the (2S,3S)-configured monoepoxide derived from (2S,3S)-threitol 1,4-bismethanesulfonate exhibits the biological activity profile consistent with treosulfan's mechanism [3].

Chiral epoxide Enantiomer activity Soluble epoxide hydrolase inhibition

Pharmacokinetic Exposure Correlation: S,S-EBDM AUC as a Surrogate for Treosulfan Efficacy Versus Busulfan Conditioning

In pediatric and adult HSCT patients, the plasma exposure (AUC) of S,S-EBDM is directly correlated with treosulfan dose and exposure, consistent with formation rate-limited elimination kinetics. This contrasts with busulfan, the standard-of-care conditioning agent, where therapeutic drug monitoring relies on the parent compound AUC. Clinical pharmacokinetic reviews indicate that interindividual variability in S,S-EBDM exposure is governed primarily by treosulfan clearance, enabling AUC-based dose individualization strategies that are the subject of ongoing clinical trials [1][2]. The organ disposition of S,S-EBDM in rats (liver, lung, kidney, muscle) has been quantified via HPLC-ESI-MS/MS, with tissue-to-plasma partition coefficients providing a distribution profile distinct from treosulfan itself [3].

Therapeutic drug monitoring Formation rate-limited PK HSCT conditioning comparison

Leaving Group Reactivity: Methanesulfonate Versus p-Toluenesulfonate in Epoxide-Alkylating Agent Synthesis

The methanesulfonate (mesylate) group of S,S-EBDM confers a leaving group reactivity profile that is superior to the corresponding p-toluenesulfonate (tosylate) for physiological nucleophilic displacement. The patent literature on 3,4-epoxybutyl 1-sulfonate manufacturing explicitly covers methanesulfonate derivatives for large-scale synthesis, citing advantages in process efficiency without expensive reagents [1]. The (S)-3,4-epoxybutyl tosylate analog (CAS 91111-12-5) is commercially available but lacks the 2-hydroxy substituent, rendering it unsuitable as a direct comparator for synthetic applications requiring the 2-hydroxy functionality present in S,S-EBDM .

Sulfonate leaving group Reactivity comparison Chiral epoxide synthesis

Clinical Differentiation in HSCT Conditioning: Treosulfan/S,S-EBDM Versus Busulfan Organ Toxicity Profile

Treosulfan-based conditioning, mediated by S,S-EBDM, is under active clinical investigation as an alternative to busulfan for pre-HSCT myeloablation. The clinical pharmacokinetic review by Romański et al. (2018) highlights that the organ toxicity profile of treosulfan (by extension, its active epoxide S,S-EBDM) is more favorable than busulfan, with lower rates of hepatic veno-occlusive disease and neurological toxicity [1]. Rat tissue distribution studies confirm that S,S-EBDM achieves quantifiable concentrations in liver, kidneys, lungs, and muscle, but does not accumulate to levels associated with the severe organ toxicity observed with busulfan [2]. This differential toxicity, combined with preserved myeloablative and immunosuppressive efficacy, positions S,S-EBDM as the key effector in a conditioning regimen with an expanding clinical evidence base.

HSCT conditioning Organ toxicity Myeloablation

Optimal Research and Industrial Application Scenarios for (2S,3S)-3,4-Epoxy-2-hydroxybutyl Methanesulfonate (CAS 30031-63-1)


Bioanalytical Reference Standard for Treosulfan Therapeutic Drug Monitoring (TDM) by HPLC-MS/MS

S,S-EBDM is the mandatory analytical reference standard for validated HPLC-ESI-MS/MS methods quantifying the active monoepoxide in patient plasma, serum, and tissues. Given its formation rate-limited pharmacokinetics (formation t₁/₂ = 1.5 h, hydrolytic t₁/₂ = 25.7 h) and direct correlation of its AUC with treosulfan dose [1], clinical pharmacology laboratories require high-purity S,S-EBDM for calibration curve preparation, quality control samples, and method validation. Neither treosulfan, S,S-DEB, nor busulfan reference standards can substitute in these assays.

Mechanistic Studies of DNA Alkylation and DNA Damage Response in Cancer Chemotherapy

S,S-EBDM is the predominant DNA-alkylating species generated from treosulfan, forming chemically distinct guanine-N7 monoalkylation adducts that differ from the cross-linking adducts of S,S-DEB [1]. Researchers investigating DNA damage repair pathways, adductomics, or alkylating agent mechanism of action require authentic S,S-EBDM to generate reference adducts, establish dose-response relationships, and differentiate monoepoxide-specific from diepoxide-specific DNA damage responses.

Synthetic Intermediate for Chiral Epoxide Derivatization and Treosulfan Analog Development

The (2S,3S) stereochemistry and bifunctional epoxide-mesylate reactivity make S,S-EBDM a versatile chiral synthon for medicinal chemistry programs exploring treosulfan analogs, epoxide hydrolase inhibitors, or hydroxylated amine derivatives. The patent-established manufacturing route for 3,4-epoxybutyl 1-sulfonates [1] confirms the scalability and accessibility of this scaffold. Its differentiation from (S)-3,4-epoxybutyl tosylate lies in the 2-hydroxy substituent, which enables downstream functionalization unavailable with simpler epoxybutyl sulfonates.

Preclinical Pharmacokinetic and Tissue Distribution Studies of Treosulfan-Based Conditioning Regimens

S,S-EBDM reference material is essential for quantifying tissue-to-plasma partition coefficients and organ disposition in preclinical models. Rat studies have demonstrated measurable S,S-EBDM concentrations in liver, lung, kidney, and muscle [1], with a red blood cell/plasma partition coefficient (Ke/p) of 0.60 (vs. 0.74 for treosulfan) [2]. These data underscore the need for authentic S,S-EBDM in preclinical distribution and toxicokinetic studies supporting IND applications for treosulfan-based therapies.

Quote Request

Request a Quote for (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.